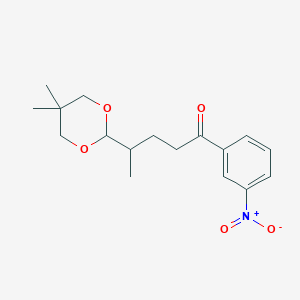
4-n-Hexylthiobenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Hexylthiobenzyl alcohol: is an organic compound characterized by the presence of a benzyl alcohol group substituted with a hexylthio group at the para position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Hexylthiobenzyl alcohol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzyl alcohol with hexanethiol. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of the chlorine atom with the hexylthio group.
Reaction Scheme: [ \text{4-chlorobenzyl alcohol} + \text{hexanethiol} \xrightarrow{\text{NaOH}} \text{this compound} + \text{NaCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
4-n-Hexylthiobenzyl alcohol: undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiol or hydrocarbon.
Substitution: The hexylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-n-Hexylthiobenzaldehyde or 4-n-Hexylthiobenzoic acid.
Reduction: 4-n-Hexylthiobenzyl thiol or 4-n-Hexylbenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
科学研究应用
4-n-Hexylthiobenzyl alcohol: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways involving thiol groups.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-n-Hexylthiobenzyl alcohol involves its interaction with molecular targets such as enzymes and proteins. The hexylthio group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research.
相似化合物的比较
4-n-Hexylthiobenzyl alcohol: can be compared with other similar compounds, such as:
4-n-Hexylbenzyl alcohol: Lacks the thiol group, resulting in different chemical reactivity and biological activity.
4-n-Hexylthiophenol: Contains a thiol group but lacks the benzyl alcohol moiety, leading to different applications and properties.
4-n-Hexylbenzoic acid: An oxidized form of the alcohol, with distinct chemical and biological properties.
The uniqueness of This compound
属性
IUPAC Name |
(4-hexylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,14H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXNTZMMURCNLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7972107.png)
![Methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B7972125.png)
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-phenylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B7972128.png)
![(3aS,4S,6S,7aR)-3a,5,5-Trimethyl-2-(2-nitrophenyl)hexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B7972136.png)
![potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide](/img/structure/B7972137.png)



![3-Bromo-5-{[cyclopropyl(3-methylbutyl)amino]methyl}aniline](/img/structure/B7972156.png)



